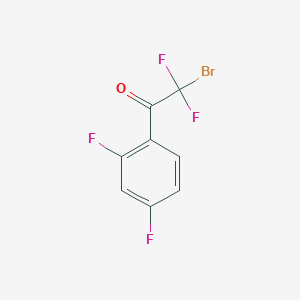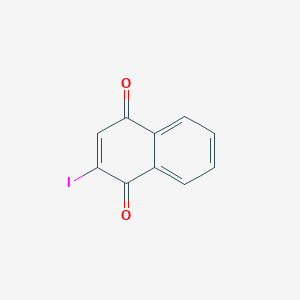![molecular formula C15H19NO2Se B14155224 1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione CAS No. 7233-36-5](/img/structure/B14155224.png)
1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets . The incorporation of a phenylselanyl group adds unique properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylselanyl Group: The phenylselanyl group is introduced via nucleophilic substitution reactions, where a phenylselanyl halide reacts with a suitable nucleophile.
Final Assembly: The final compound is obtained by coupling the phenylselanyl-substituted intermediate with the pyrrolidine-2,5-dione scaffold under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using catalytic processes and advanced purification techniques .
Análisis De Reacciones Químicas
1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylselanyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phenylselanyl group can interact with thiol groups in proteins, leading to the formation of seleno-sulfide bonds . This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways .
Comparación Con Compuestos Similares
1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Lacks the phenylselanyl group and has different chemical and biological properties.
Phenylselanyl-substituted compounds: Other compounds with phenylselanyl groups may have different core structures, leading to variations in their reactivity and applications.
Seleno-compounds: Compounds containing selenium atoms exhibit unique properties, and the presence of the phenylselanyl group in this compound adds to its distinctiveness.
Propiedades
Número CAS |
7233-36-5 |
|---|---|
Fórmula molecular |
C15H19NO2Se |
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
1-(5-phenylselanylpentyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H19NO2Se/c17-14-9-10-15(18)16(14)11-5-2-6-12-19-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
Clave InChI |
NEYGJYZPETUKLP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCCCC[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14155152.png)
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)
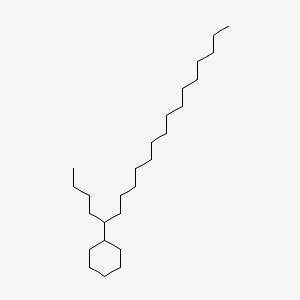

![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
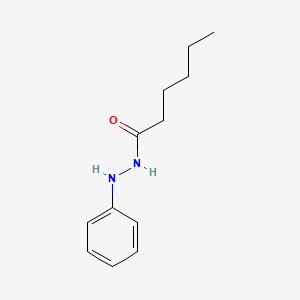
![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)

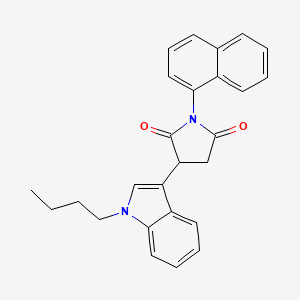
![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
